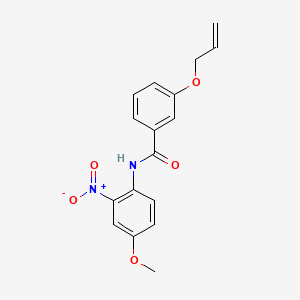![molecular formula C20H17N3O2S B4411451 4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide
Vue d'ensemble
Description
4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide involves its ability to inhibit the interaction between MDM2 and p53. MDM2 is an oncogenic protein that promotes the degradation of p53, a tumor suppressor protein. Inhibition of the MDM2-p53 interaction leads to the stabilization of p53, which can then induce cell cycle arrest or apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, the compound has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is its ability to selectively inhibit the MDM2-p53 interaction. This allows for the study of the role of this interaction in cancer development and progression. However, one limitation of using this compound is its potential toxicity, which needs to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of 4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide. One direction is the development of novel cancer therapies based on the inhibition of the MDM2-p53 interaction. Another direction is the study of the compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Additionally, the compound could be modified to improve its selectivity and reduce its toxicity.
Conclusion
This compound is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its ability to selectively inhibit the MDM2-p53 interaction makes it a valuable tool for studying the role of this interaction in cancer development and progression. However, its potential toxicity needs to be taken into consideration when designing experiments. Further research is needed to explore the compound's potential applications in cancer therapy and the treatment of inflammatory diseases.
Applications De Recherche Scientifique
4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide has various applications in scientific research. It has been used as a tool in the study of protein-protein interactions, particularly in the field of cancer research. The compound has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which could lead to the development of novel cancer therapies.
Propriétés
IUPAC Name |
4-phenylmethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19(23-20(26)22-17-7-4-12-21-13-17)16-8-10-18(11-9-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKYWKSRHWZOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B4411369.png)
![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)

![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)
![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)
![N-(2,6-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4411462.png)
![4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411475.png)